

# An In-depth Technical Guide to the Molecular Structure of Triphenylphosphine Sulfide

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## Compound of Interest

Compound Name: *Triphenylphosphine sulfide*

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## Abstract

**Triphenylphosphine sulfide** ((C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>PS or Ph<sub>3</sub>PS) is an organophosphorus compound of significant interest in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its molecular structure, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

## Molecular Structure and Geometry

**Triphenylphosphine sulfide** adopts a tetrahedral geometry around the central phosphorus atom, with the sulfur atom and the carbon atoms of the three phenyl rings occupying the vertices. The molecule possesses an idealized C<sub>3</sub> point group symmetry.<sup>[1]</sup> X-ray crystallography studies have elucidated the precise bond lengths and angles, providing a detailed picture of its three-dimensional structure.

## Crystallographic Data

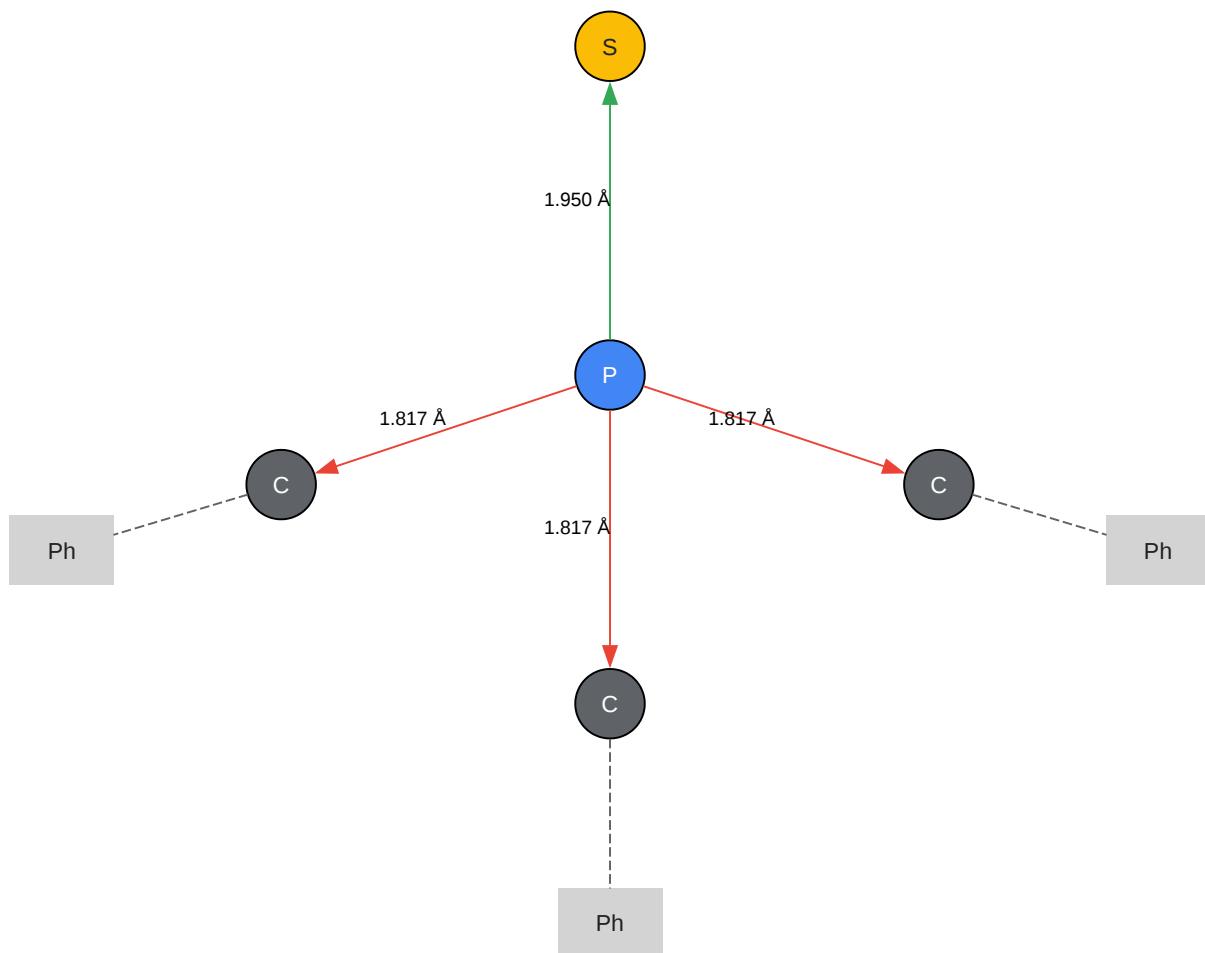
The crystal structure of **triphenylphosphine sulfide** has been determined to be monoclinic.<sup>[2]</sup> The key structural parameters are summarized in the table below. The geometry at the phosphorus atom is approximately tetrahedral.<sup>[2]</sup>

Parameter	Average Value	Reference
Bond Lengths		
P=S Distance	1.950 (3) Å	<a href="#">[2]</a>
P-C Distance	1.817 Å	<a href="#">[2]</a>
Bond Angles		
C-P-S Angle	113.1 (6)°	<a href="#">[2]</a>
C-P-C Angle	105.7 (16)°	<a href="#">[2]</a>
Crystal System	Monoclinic	<a href="#">[2]</a>

Note: The numbers in parentheses represent the estimated standard deviation of the mean.

## Molecular Visualization

The following diagram illustrates the molecular structure of **triphenylphosphine sulfide**.



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Molecular structure of **triphenylphosphine sulfide**.

## Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of **triphenylphosphine sulfide**. The key spectroscopic data are summarized below.

Technique	Key Observations	Reference(s)
<sup>31</sup> P NMR	A single resonance is observed at approximately 43.3 ppm (in CDCl <sub>3</sub> , relative to 85% H <sub>3</sub> PO <sub>4</sub> ). <a href="#">[1]</a> <a href="#">[3]</a>	<a href="#">[1]</a> <a href="#">[3]</a>
<sup>1</sup> H NMR	Multiplets are observed in the aromatic region, typically between 7.4 ppm and 7.8 ppm (in CDCl <sub>3</sub> ). <a href="#">[4]</a>	<a href="#">[4]</a>
<sup>13</sup> C NMR	Resonances for the phenyl carbons are observed in the range of 128-135 ppm. <a href="#">[5]</a>	<a href="#">[5]</a>
IR	- P=S stretch: ~1169-1159 cm <sup>-1</sup> <a href="#">[5]</a> - Phenyl C=C skeletal vibrations: ~1480-1435 cm <sup>-1</sup> <a href="#">[5]</a> - Aromatic C-H stretch: ~3057-3054 cm <sup>-1</sup> <a href="#">[5]</a>	<a href="#">[5]</a>

## Experimental Protocols

### Synthesis of Triphenylphosphine Sulfide

A rapid and efficient method for the synthesis of **triphenylphosphine sulfide** involves the direct reaction of triphenylphosphine with elemental sulfur at room temperature.[\[1\]](#)[\[3\]](#)[\[6\]](#)

#### Materials:

- Triphenylphosphine (Ph<sub>3</sub>P)
- Elemental sulfur (S<sub>8</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or other suitable solvent (e.g., chloroform, toluene)[\[1\]](#)[\[6\]](#)
- Methanol (MeOH)

#### Procedure:[\[1\]](#)[\[3\]](#)

- In a suitable reaction vessel (e.g., a test tube or round-bottom flask), combine equimolar amounts of triphenylphosphine and sulfur. For example, 2.62 g (10 mmol) of triphenylphosphine and 320 mg (10 mmol of S atoms) of sulfur.[1][3]
- Add a minimal amount of dichloromethane (e.g., 5 mL for a 10 mmol scale reaction) to the solids.[1][3]
- Vigorously shake or stir the mixture at room temperature. The reaction is exothermic, and the solids will dissolve to form a pale-yellow solution.[1][3]
- Continue agitation. Within approximately 40-60 seconds, a white crystalline solid of **triphenylphosphine sulfide** will precipitate out of the solution.[1][3]
- Allow the mixture to cool to room temperature.
- Collect the solid product by filtration.
- Wash the precipitate with cold methanol (e.g., 2 mL x 3) to remove any unreacted starting materials and solvent residues.[1][3]
- Dry the product in vacuo to obtain pure **triphenylphosphine sulfide** as a white crystalline solid. An expected yield is around 88%. [1][3]

## Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^{31}\text{P}$  NMR: Dissolve a sample of the synthesized **triphenylphosphine sulfide** in deuterated chloroform ( $\text{CDCl}_3$ ). Acquire the proton-decoupled  $^{31}\text{P}$  NMR spectrum. A single peak at approximately 43.3 ppm confirms the presence of the product.[1][3]
- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Dissolve the sample in  $\text{CDCl}_3$  and acquire standard  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the presence of the phenyl groups and the overall purity of the compound.

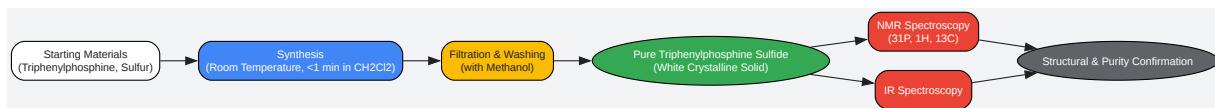
Infrared (IR) Spectroscopy:[7]

- Prepare a KBr pellet containing a small amount of the **triphenylphosphine sulfide** product.

- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Confirm the presence of characteristic peaks for the P=S bond, phenyl ring vibrations, and C-H bonds as detailed in the spectroscopic data table.

## Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the characterized final product.



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Workflow for the synthesis and characterization of **triphenylphosphine sulfide**.

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## References

- 1. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. TRIPHENYLPHOSPHINE SULFIDE(3878-45-3) IR Spectrum [chemicalbook.com]

- 5. isca.me [isca.me]
- 6. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine\_Chemicalbook [chemicalbook.com]
- 7. ionicviper.org [ionicviper.org]
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